2'-Hydroxyacetophenone, also known as O-acetylphenol, is an organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol. It appears as a clear yellow to brown liquid with a sweet, floral odor reminiscent of mown hay or hawthorn. This compound is notable for its occurrence in various foods, including cocoa, coffee, and certain fruits, suggesting its potential as a flavoring agent and biomarker for dietary intake .
2'-Hydroxyacetophenone is considered a mild irritant and should be handled with care. Here are some safety precautions:
Research indicates that 2'-hydroxyacetophenone exhibits various biological activities. It has been studied for its potential anti-mycobacterial and anticancer properties. Its derivatives may inhibit tumor growth, highlighting its significance in pharmaceutical research . Additionally, the compound's antioxidant properties have been noted, which could contribute to its therapeutic potential.
The synthesis of 2'-hydroxyacetophenone can be achieved through several methods:
2'-Hydroxyacetophenone has diverse applications:
Interaction studies involving 2'-hydroxyacetophenone often focus on its reactivity with other compounds. For example, studies have shown that it can form stable complexes with metal oxides during catalytic reactions. These interactions are crucial for understanding its behavior in synthetic pathways and its potential applications in catalysis .
Several compounds share structural or functional similarities with 2'-hydroxyacetophenone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Acetophenone | C₈H₈O | Simple ketone without hydroxyl group; used as a solvent. |
4-Hydroxyacetophenone | C₈H₈O₂ | Hydroxyl group at the para position; exhibits different biological activities. |
2-Hydroxybenzaldehyde | C₇H₆O₂ | Aldehyde form; used in organic synthesis and flavoring. |
4-Hydroxybenzoic acid | C₇H₆O₃ | Carboxylic acid derivative; utilized in pharmaceuticals and cosmetics. |
While these compounds share similar functional groups or frameworks, 2'-hydroxyacetophenone's unique positioning of the hydroxyl group contributes to its distinct chemical reactivity and biological activity.
Irritant